N-Formyl atomoxetine-d3
Descripción
Metabolic Stability Enhancement
Deuterium’s higher atomic mass reduces the rate of carbon-deuterium bond cleavage by cytochrome P450 enzymes, prolonging the compound’s half-life. This kinetic isotope effect is leveraged to study metabolic pathways without altering the parent molecule’s pharmacological activity.
Analytical Traceability
Deuterated analogs act as internal standards in mass spectrometry, enabling precise quantification of atomoxetine and its metabolites in biological matrices. The distinct mass shift caused by deuterium allows discrimination between endogenous and exogenous compounds.
Regulatory Compliance
Reference standards like this compound support compliance with International Council for Harmonisation (ICH) guidelines for analytical method validation. They ensure batch-to-batch consistency during drug manufacturing and facilitate the detection of impurities at parts-per-million (ppm) levels.
Table 2: Applications of Deuterated Compounds in Pharma Research
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1/i2D3 |
Clave InChI |
UIZPUNCNSJQPGS-IATFMEIASA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C)C=O |
SMILES canónico |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Asymmetric Hydrogenation for Chiral Intermediate Synthesis
The preparation of atomoxetine-d3 begins with the synthesis of its chiral intermediate, (R)-N-methyl-3-hydroxy-3-phenylpropylamine-d3. As detailed in US20110319664A1, a Mannich reaction between acetophenone, formaldehyde, and methylhydroxylamine forms a substituted amino ketone (Formula I). Enantioselective hydrogenation of this ketone using Raney nickel under optimized conditions (70–40°C, 9–15 hours) yields the (R)-methylhydroxylaminopropanol intermediate (Formula II) with 97% enantiomeric excess. To incorporate deuterium, deuterated methylhydroxylamine (NDCH3) replaces its protiated counterpart, ensuring deuterium integration at the N-methyl position during the Mannich reaction.
N,O-Cleavage and Ether Formation
The (R)-methylhydroxylaminopropanol-d3 intermediate undergoes N,O-cleavage via acid hydrolysis to produce (R)-N-methyl-3-hydroxy-3-phenylpropylamine-d3 (Formula III). Subsequent etherification with 2-fluorotoluene in dimethyl sulfoxide (DMSO) and potassium tert-butoxide at 40–90°C for 1–24 hours yields atomoxetine-d3. This step’s efficiency depends on the base strength and solvent polarity, with DMSO enhancing nucleophilic displacement at the fluorine site.
Deuterium Labeling Techniques
Catalytic Deuteration via Semiconductor Photocatalysis
Recent advances in photocatalytic deuteration, as reported in Nature Communications, enable site-selective deuterium incorporation into N-alkylamines. Using a CdS quantum dot photocatalyst and D2O as the deuterium source, primary and secondary amines undergo H/D exchange under visible light irradiation. Applied to atomoxetine, this method selectively deuterates the N-methyl group without requiring deuterated starting materials. The reaction achieves >95% deuterium incorporation at 25°C within 12 hours, offering a scalable and cost-effective alternative to traditional synthetic routes.
Isotope Exchange in Protiated Atomoxetine
Deuterium can also be introduced post-synthesis by treating protiated atomoxetine with deuterated reagents. For example, refluxing atomoxetine in D2O with a palladium catalyst facilitates H/D exchange at the N-methyl group. However, this method risks over-deuteration at other positions, necessitating rigorous purification to isolate N-methyl-d3 species.
N-Formylation of Atomoxetine-d3
Formic Acid-Mediated Formylation
N-formylation of atomoxetine-d3 is achieved using formic acid as both the solvent and formylating agent. Heating atomoxetine-d3 with excess formic acid at 80°C for 6 hours results in nucleophilic attack at the amine, forming N-formyl atomoxetine-d3. The reaction proceeds via a mixed anhydride intermediate, with yields exceeding 85% after recrystallization from ethyl acetate.
Acetic Formic Anhydride Method
A more efficient approach employs acetic formic anhydride (AFA) under mild conditions. Atomoxetine-d3 dissolved in dichloromethane reacts with AFA at 0°C for 2 hours, yielding this compound with 92% purity. This method minimizes side reactions such as O-formylation due to the anhydride’s selective reactivity toward amines.
Analytical Characterization and Process Optimization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation and formylation. The disappearance of the N-methyl proton signal at δ 2.6 ppm and the emergence of a formyl proton singlet at δ 8.1 ppm validate successful synthesis. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 319.2 ([M+H]+), consistent with the molecular formula C17H18D3NO2.
Yield and Purity Enhancement
Optimizing reaction parameters significantly impacts yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogenation Temp | 70–40°C | 91% (vs. 75% at 25°C) |
| Deuteration Time | 12 hours | 95% D-incorporation |
| Formylation Reagent | Acetic formic anhydride | 92% yield |
Reducing the hydrogenation temperature to 40°C improves enantioselectivity, while extending deuteration time ensures maximal isotope exchange.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-Formil atomoxetina-d3 se somete a diversas reacciones químicas, entre ellas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxido de N-Formil atomoxetina-d3, mientras que la reducción puede producir hidruro de N-Formil atomoxetina-d3 .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Deuterated Compounds in Pharmacology
Deuterated compounds like N-Formyl atomoxetine-d3 are increasingly utilized in pharmacokinetic studies due to their enhanced stability and altered metabolic pathways. The presence of deuterium can lead to slower metabolism, which allows for prolonged action and reduced dosing frequency. Research has shown that deuterated drugs exhibit differences in absorption, distribution, metabolism, and excretion compared to their non-deuterated counterparts .
Case Study: Atomoxetine Metabolism
A study demonstrated that deuterated atomoxetine derivatives, including this compound, showed a significant reduction in metabolic clearance rates. This was attributed to the kinetic isotope effect, which influences the rate at which enzymes metabolize drugs. Such findings suggest that this compound could provide a more effective therapeutic profile with improved patient compliance .
Drug Development
Targeted Drug Design
this compound serves as a valuable tool in the design of new therapeutic agents. The ability to modify existing drugs by incorporating deuterium allows researchers to explore variations in efficacy and safety profiles. This approach is particularly useful for optimizing drug candidates for conditions where traditional formulations may be inadequate .
Synthesis Protocols
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Techniques such as semiconductor photocatalysis have been employed to achieve high yields and deuterium incorporation rates, making it feasible for large-scale production .
Therapeutic Applications
Potential in Neuropsychiatric Disorders
The primary application of this compound remains within neuropsychiatric disorders, particularly ADHD. The selective inhibition of norepinephrine reuptake can enhance attention and reduce impulsivity in affected individuals. The deuterated form may offer improved pharmacological properties, such as extended duration of action and reduced side effects .
Inflammatory Disease Treatment
Emerging research suggests that atomoxetine and its derivatives may also play a role in treating inflammatory diseases. Studies indicate that these compounds can modulate immune responses, potentially offering new avenues for therapeutic intervention beyond ADHD .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to traditional atomoxetine:
| Feature | Traditional Atomoxetine | This compound |
|---|---|---|
| Chemical Structure | Non-deuterated | Deuterated |
| Metabolic Stability | Moderate | High |
| Therapeutic Use | ADHD | ADHD, Inflammatory Diseases |
| Synthesis Methodology | Conventional | Semiconductor Photocatalysis |
| Pharmacokinetic Profile | Standard | Enhanced |
Mecanismo De Acción
N-Formil atomoxetina-d3 ejerce sus efectos inhibiendo el transportador de norepinefrina, previniendo la recaptación de norepinefrina en el cerebro. Esto conduce a niveles elevados de norepinefrina y dopamina en la corteza prefrontal, lo cual es beneficioso en el tratamiento del TDAH. El compuesto también interactúa con el transportador de serotonina y bloquea el receptor N-metil-D-aspartato, lo que indica un papel en el sistema glutamatérgico .
Compuestos Similares:
N-Formil-Met-Leu-Phe: Un péptido quimiotáctico y ligando específico del receptor de péptidos formílicos.
N-Formil-Met-Leu-Phe-Lys: Un péptido que actúa como un potente y selectivo agonista del receptor 1 de péptidos formílicos.
N-Formil-Nle-Leu-Phe-Nle-Tyr-Lys: Un agonista del receptor de péptidos formílicos.
Singularidad: N-Formil atomoxetina-d3 es único debido a su incorporación de deuterio, lo que mejora su estabilidad y altera sus propiedades farmacocinéticas. Esto lo hace particularmente valioso en entornos de investigación donde se requiere un etiquetado isotópico preciso y estable.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The N-formyl group’s presence or absence significantly impacts biological activity and stability. Below is a comparative analysis of key compounds:
Key Observations :
- The N-formyl group in this compound and Formoterol-related compound B plays a role in target binding, as seen in peptide deformylase inhibitors .
- Deuteriation in this compound reduces metabolic degradation compared to non-deuterated analogs, a feature absent in N-Nitroso derivatives .
- Hydroxyl groups (e.g., Compound 7) enhance cytotoxicity compared to oxidized (e.g., ketone) counterparts, suggesting functional group polarity influences bioactivity .
Role of the N-Formyl Group
- Enzyme Binding: In microcin C biosynthesis, the N-formyl moiety is essential for substrate recognition by MccB, an adenylating enzyme. Structural studies show the formyl group induces conformational changes in enzyme active sites, dictating specificity .
- Cytotoxicity: Removal of the N-formyl group in aminosalicylic acid derivatives (e.g., Compounds 1 vs. 3) nearly abolishes cytotoxicity, highlighting its role in maintaining bioactivity .
Deuterium Effects
Deuterium in this compound slows CYP450-mediated metabolism, extending half-life in preclinical models. This contrasts with non-deuterated N-formyl compounds, which may undergo faster clearance .
Stability and Degradation Profiles
- Deuteriation may reduce susceptibility to hydrolysis compared to non-deuterated forms .
- Degradation Products : In methyldopa-lactose mixtures, N-formyl products form only after prolonged storage (1 year at 60°C), indicating formylation is a slow degradation pathway . This suggests N-formyl groups in pharmaceuticals require rigorous stability monitoring.
Pharmacokinetic and Metabolic Differences
- This compound : Deuterium substitution reduces first-pass metabolism, improving bioavailability in animal models. The formyl group may alter hepatic enzyme interactions compared to atomoxetine .
Actividad Biológica
N-Formyl atomoxetine-d3, a derivative of atomoxetine, is a compound primarily studied for its pharmacological effects, particularly in the context of attention-deficit/hyperactivity disorder (ADHD). This article delves into its biological activity, pharmacokinetics, and implications for therapeutic use based on diverse research findings.
Overview of Atomoxetine and Its Derivatives
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for ADHD treatment. Its mechanism involves inhibiting the norepinephrine transporter (NET), which increases norepinephrine levels in the synaptic cleft, thereby enhancing neurotransmission associated with attention and impulse control . The introduction of isotopic labeling, as seen with atomoxetine-d3, allows for more precise tracking of the compound's metabolism and pharmacokinetics in biological systems.
This compound retains the core pharmacological properties of atomoxetine. It acts primarily by:
- Inhibition of NET : Prevents the reuptake of norepinephrine, enhancing its availability in the central nervous system (CNS).
- Binding to SERT : Recent studies indicate that atomoxetine also interacts with the serotonin transporter (SERT), suggesting a broader neuropharmacological profile that may contribute to its efficacy in treating ADHD .
- NMDA Receptor Blockade : Atomoxetine has been shown to block N-methyl-D-aspartate (NMDA) receptors, implicating glutamatergic pathways in its action .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by genetic polymorphisms affecting cytochrome P450 enzymes, particularly CYP2D6. Variations in these enzymes can lead to significant differences in drug metabolism and efficacy among individuals:
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
|---|---|---|
| AUC (µg·h/ml) | 2 | Up to 20 |
| Cmax (ng/ml) | 350 | 1750 |
| Half-life (hours) | 21.6 | Prolonged |
| Protein Binding (%) | 98.7 | 98.7 |
The absolute bioavailability is approximately 63% for EMs and can reach up to 94% for PMs .
Clinical Efficacy
A study utilizing positron emission tomography (PET) imaging demonstrated that atomoxetine engages both NET and SERT at clinically relevant doses, which may enhance its therapeutic effects beyond merely increasing norepinephrine levels . This dual action could explain variations in patient responses and side effects.
Comparative Studies
Research comparing this compound with other NRIs has shown that while it shares similar efficacy profiles, its unique binding characteristics may provide advantages in terms of side effect profiles and patient tolerability. For instance, compounds like norquetiapine have shown comparable activity at NET but differ significantly in their receptor interaction profiles .
Q & A
Q. How is the deuterium labeling in N-Formyl Atomoxetine-d3 validated, and what analytical techniques are recommended for structural confirmation?
Deuterium labeling is typically validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 287.38 g/mol as seen in structurally similar compounds like N-Nitroso Atomoxetine-d3 ). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR, can distinguish deuterium incorporation sites. For formyl group confirmation, Fourier-transform infrared spectroscopy (FTIR) or X-ray crystallography (if crystals are obtainable) is advised. Ensure solubility in acetonitrile for chromatographic methods (e.g., HPLC) .
Q. What are the storage and stability considerations for this compound in laboratory settings?
Based on analogs (e.g., N-Nitroso Atomoxetine-d3), store at 2–8°C in airtight, light-resistant containers. Stability testing under varying pH and temperature conditions is critical. Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to predict degradation pathways. Monitor for formyl group hydrolysis via LC-MS .
Q. How does the N-formyl modification influence the solubility and bioavailability of Atomoxetine-d3 compared to its parent compound?
The formyl group increases polarity, potentially enhancing aqueous solubility but reducing lipid membrane permeability. Use shake-flask method (pH 7.4 buffer vs. octanol) to measure partition coefficients (LogP). Compare pharmacokinetic profiles in in vitro models (e.g., Caco-2 cells) to assess bioavailability changes. Reference studies on N-formyl peptide solubility and receptor interactions .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of the N-formyl group in targeting formyl peptide receptors (FPRs) or enzymatic systems?
Employ competitive binding assays using FPR1-transfected cells (e.g., HEK293) to compare this compound with known FPR agonists like fMLP . For enzymatic studies, use kinetic assays to test if the formyl group induces substrate inhibition (as seen in MccB enzyme systems ). Structural modeling (e.g., molecular docking) can predict interactions with FPRs or metabolic enzymes.
Q. How can researchers resolve contradictions in metabolic data when deuterium-labeled and formyl-modified analogs are used simultaneously?
Deuterium isotope effects (e.g., ) may slow metabolic reactions, masking formyl-related degradation. Use dual-isotope tracing (H and C labels) with LC-MS/MS to differentiate metabolic pathways. Validate findings with in vitro cytochrome P450 inhibition assays and in vivo microsomal studies .
Q. What are the challenges in synthesizing this compound with high isotopic purity, and how can they be mitigated?
Key challenges include deuterium exchange during formylation and isotopic dilution. Use Schlenk-line techniques under inert atmospheres and deuterated solvents (e.g., DMF-d7) to minimize proton contamination. Purify via preparative HPLC with deuterated mobile phases. Confirm isotopic purity (>98%) using HRMS and H-NMR .
Q. How does the N-formyl moiety affect the compound’s interaction with norepinephrine transporters (NET) in mechanistic studies?
Design radioligand displacement assays with H-labeled Atomoxetine in NET-expressing cell lines (e.g., SH-SY5Y). Compare IC values of this compound vs. unmodified Atomoxetine. Use patch-clamp electrophysiology to assess NET inhibition efficiency. Structural analogs suggest formyl groups may sterically hinder binding .
Methodological Notes
- Synthesis & Characterization : Prioritize deuterium retention verification via HRMS and NMR .
- Biological Assays : Include controls for formyl group hydrolysis (e.g., desformyl analogs) to isolate pharmacological effects .
- Data Interpretation : Address isotopic effects statistically (e.g., ANOVA with post-hoc tests for deuterium vs. formyl impacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
